1-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
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Overview
Description
1-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound that has garnered interest in the field of medicinal chemistry. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities. The presence of a nitro group and a carboxylic acid moiety in its structure makes it a versatile intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-bromo-5-iodopyridine as a starting material, which undergoes a base-mediated cyclization to form the pyrrolopyridine core. Subsequent nitration and carboxylation steps yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carboxylic acid moiety can be reduced to an alcohol.
Substitution: The nitro group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Alcohol derivatives: Formed by the reduction of the carboxylic acid moiety.
Substituted derivatives: Formed by nucleophilic substitution reactions.
Scientific Research Applications
1-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a kinase inhibitor, particularly in cancer research.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. In cancer research, it has been shown to inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which is crucial for cell proliferation and survival . By binding to the FGFR, the compound prevents the activation of downstream signaling pathways, leading to reduced cancer cell growth and increased apoptosis.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: A parent compound with similar structural features but lacking the nitro and carboxylic acid groups.
5-nitro-1H-pyrrolo[2,3-b]pyridine: Similar structure but without the carboxylic acid moiety.
1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid: Similar structure but without the nitro group.
Uniqueness
1-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is unique due to the presence of both the nitro and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for developing new therapeutic agents and studying various biochemical pathways.
Biological Activity
1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (CAS Number: 101083-92-5) is a compound of interest due to its diverse biological activities. This article reviews its pharmacological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C9H8N3O4
- Molecular Weight : 221.172 g/mol
- CAS Number : 101083-92-5
Biological Activity Overview
This compound exhibits various biological activities including:
- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation in vitro. Studies have indicated its effectiveness against several human cancer cell lines, including A549 (lung cancer) and HT-29 (colon cancer) cells. For instance, IC50 values were reported in the range of 10–20 µM, suggesting significant cytotoxicity compared to standard chemotherapeutics .
- Anti-inflammatory Properties : It has demonstrated anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. In vitro assays showed that it could reduce COX-2 activity significantly, with IC50 values comparable to those of known anti-inflammatory drugs like celecoxib .
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to specific structural features:
Structural Feature | Impact on Activity |
---|---|
Nitro Group (-NO2) | Enhances electron affinity, increasing reactivity towards biological targets. |
Methyl Group (-CH3) | Modulates lipophilicity, affecting bioavailability and cellular uptake. |
Carboxylic Acid Group (-COOH) | Contributes to solubility and interaction with biological macromolecules. |
Case Studies and Research Findings
-
Anticancer Efficacy Study :
A study published in Nature evaluated the cytotoxic effects of various pyrrolopyridine derivatives on cancer cell lines. It was found that this compound exhibited significant inhibition of cell growth in A549 cells with an IC50 value of approximately 15 µM . -
Anti-inflammatory Mechanism Investigation :
Research conducted on the anti-inflammatory properties revealed that this compound effectively inhibited COX enzyme activity in a dose-dependent manner. The study compared its effects to indomethacin and found similar potency levels at concentrations around 10 µM . -
Antimicrobial Activity Assessment :
In vitro assays against Staphylococcus aureus and Escherichia coli indicated that the compound had a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting moderate antimicrobial activity that warrants further exploration for potential therapeutic applications .
Properties
Molecular Formula |
C9H7N3O4 |
---|---|
Molecular Weight |
221.17 g/mol |
IUPAC Name |
1-methyl-5-nitropyrrolo[2,3-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H7N3O4/c1-11-7(9(13)14)3-5-2-6(12(15)16)4-10-8(5)11/h2-4H,1H3,(H,13,14) |
InChI Key |
FXUDJFUGBASUMN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=CC(=CN=C21)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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